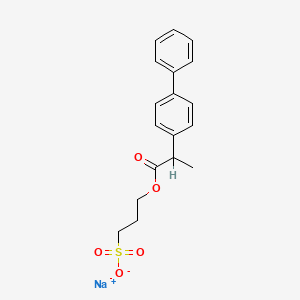
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt is a complex organic compound with the molecular formula C18H19NaO5S. This compound is known for its unique chemical structure, which includes a phenyl group, a methylphenylacetate moiety, and a propylsulfonate group. It is commonly used in various scientific research applications due to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt typically involves multiple steps, including esterification, sulfonation, and neutralization reactions. One common synthetic route is as follows:
Esterification: The reaction between phenylacetic acid and methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl phenylacetate.
Sulfonation: The methyl phenylacetate is then reacted with propylsulfonic acid under controlled conditions to introduce the propylsulfonate group.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylacetates.
科学的研究の応用
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The propylsulfonate group is particularly important for its binding affinity and specificity towards target proteins. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors.
類似化合物との比較
Similar Compounds
Phenylacetic acid: A simpler compound with similar structural features but lacking the sulfonate group.
Methyl phenylacetate: Similar ester structure but without the propylsulfonate group.
Sodium phenylsulfonate: Contains the sulfonate group but lacks the ester moiety.
Uniqueness
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt is unique due to the combination of its ester and sulfonate groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
41363-50-2 |
|---|---|
分子式 |
C18H19NaO5S |
分子量 |
370.4 g/mol |
IUPAC名 |
sodium;3-[2-(4-phenylphenyl)propanoyloxy]propane-1-sulfonate |
InChI |
InChI=1S/C18H20O5S.Na/c1-14(18(19)23-12-5-13-24(20,21)22)15-8-10-17(11-9-15)16-6-3-2-4-7-16;/h2-4,6-11,14H,5,12-13H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChIキー |
BOAQRLXCRCQGSV-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


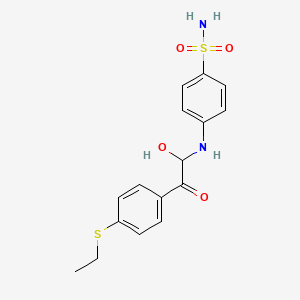
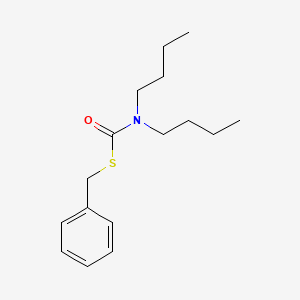
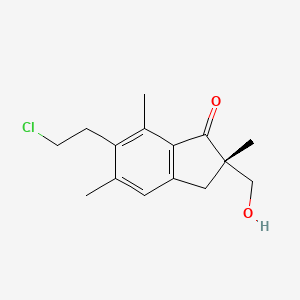
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
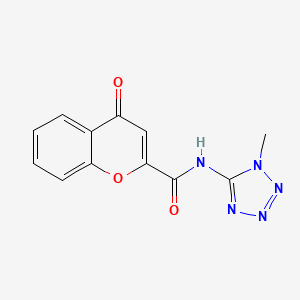
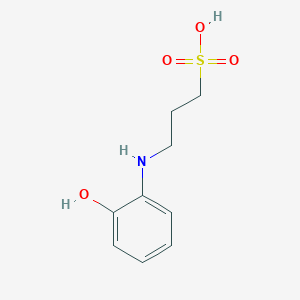
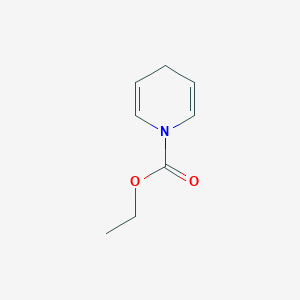
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
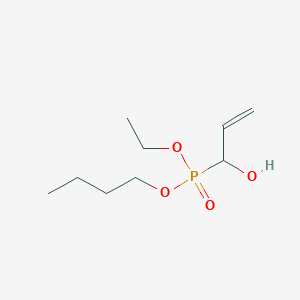
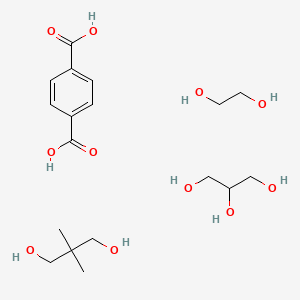
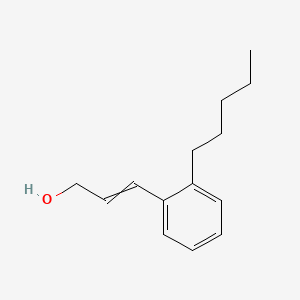
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
